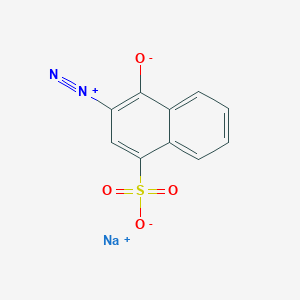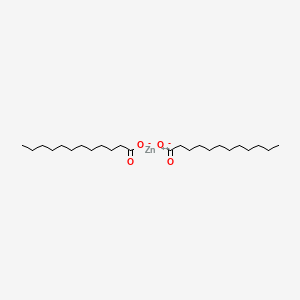
1-(4-Hydroxyphenyl)hexan-1-one
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)hexan-1-one is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 .
Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxyphenyl)hexan-1-one consists of a hexanone group attached to a 4-hydroxyphenyl group . The compound has a SMILES string representation ofCCCCC(=O)c1ccc(O)cc1 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Organosoluble Aromatic Poly(Ether Ketone)s
- Summary of Application : This compound is used in the synthesis of organosoluble aromatic poly(ether ketone)s with short perfluoroalkyl groups in the side chains . These polymers have excellent solubility in typical organic solvents and good thermal stability above 400 °C .
- Methods of Application : The compound reacts with 4,4′-difluorobenzophenone via nucleophilic substitution polymerization to afford the corresponding aromatic poly(ether ketone)s .
- Results or Outcomes : The resulting polyketones have excellent solubility in typical organic solvents, such as THF, CHCl3, and NMP . They also have good thermal stability above 400 °C . The introduction of propylene linkers and many C4F9 groups per repeating unit was effective at improving water/oil repellency .
2. Antibacterial Activities
- Summary of Application : This compound has been studied for its antibacterial activities . The study used density functional theory and molecular docking investigations to understand the chemical and antibacterial activities of the compound .
- Methods of Application : The study used density functional theory at B3LYP method with 6-311G** basis set . In a molecular docking study, the inhibitory potential of the studied molecule was evaluated against the penicillin-binding proteins of Staphylococcus aureus bacteria .
- Results or Outcomes : The carbonyl group in the molecule was shown to play a significant role in antibacterial activity . Four bonds were formed by the carbonyl group with the key protein of the bacteria (three favorable hydrogen bonds plus one van der Waals bond) out of six interactions .
3. Magnetic Solid Phase Extraction
- Summary of Application : This compound has been used in the development of a method for the determination of alkylphenols in baby foods . The method involves magnetic solid phase extraction with CoFe2O4/oleic acid nanoparticles coupled to gas chromatography-mass spectrometry .
- Methods of Application : The compound is extracted from the baby food samples using CoFe2O4/oleic acid nanoparticles. The extracted compound is then analyzed using gas chromatography-mass spectrometry .
- Results or Outcomes : This method allows for the efficient and accurate determination of alkylphenols in baby foods .
4. Pharmaceutical Intermediates
- Summary of Application : “1-(4-Hydroxyphenyl)hexan-1-one” is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being synthesized .
- Results or Outcomes : The use of this compound as an intermediate can facilitate the synthesis of a wide range of pharmaceutical compounds .
5. Synthesis of Curcuminoid Analogue
- Summary of Application : This compound is a novel curcuminoid analogue isolated from mistletoe . It exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
- Methods of Application : The compound is difficult to isolate from Viscum coloratum, but it can be synthesized . The in vitro cytotoxic activity of synthesized DHDK on 12 cancer cell lines was evaluated using the MTT (methylthiazolyldiphenyl tetrazolium bromide) assay .
- Results or Outcomes : DHDK exhibited excellent potential as an anticancer agent, especially for breast and lung cancer . Efficacy was further evaluated in vivo using MCF-7 breast cancer models .
6. Synthesis of 1-(4-Hydroxyphenyl)dihydrouracils
- Summary of Application : This compound has been used in the synthesis of 1-(4-hydroxyphenyl)dihydrouracils .
- Methods of Application : The specific methods of application can vary widely depending on the specific dihydrouracil being synthesized .
- Results or Outcomes : The use of this compound can facilitate the synthesis of a wide range of dihydrouracils .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNMJZDWLQUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948797 | |
| Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)hexan-1-one | |
CAS RN |
2589-72-2 | |
| Record name | 1-(4-Hydroxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2589-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxyhexanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



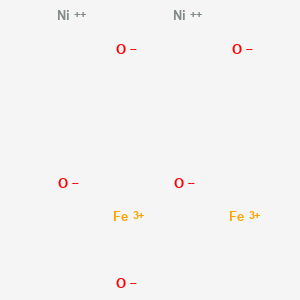
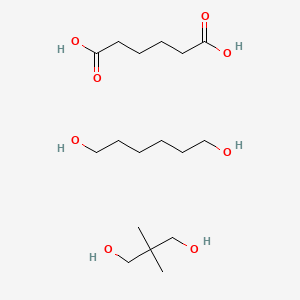
![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)
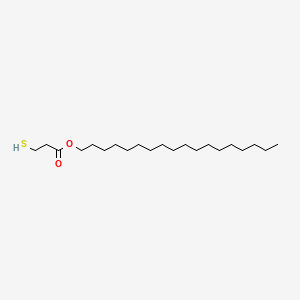


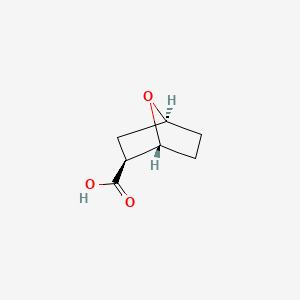

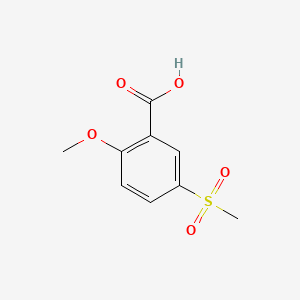

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
